N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDB is a benzamide derivative that is structurally similar to the recreational drug MDMA (3,4-methylenedioxymethamphetamine). However, unlike MDMA, BDB is not known to have any psychoactive effects.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide acts by increasing the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, sleep, and other physiological functions. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide is thought to act primarily on the serotonin transporter, causing it to release more serotonin into the synaptic cleft.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can produce several biochemical and physiological effects, including increased locomotor activity, anxiolytic effects, and increased social interaction. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide in lab experiments is its structural similarity to MDMA, which allows for comparisons between the two compounds. However, one limitation is that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has not been extensively studied and its effects on various physiological processes are not well understood.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide. One area of interest is its potential as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease and stroke. Another area of research is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide on various physiological processes and to determine its potential applications in scientific research.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3,4-diethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with benzoyl chloride.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a serotonin releaser, similar to MDMA, and has been used in studies investigating the role of serotonin in various physiological and behavioral processes.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-23-16-8-6-15(12-19(16)24-4-2)20(22)21-13-14-5-7-17-18(11-14)26-10-9-25-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAKLRBFZUSNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCCO3)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.